
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Analytical Methods for Antioxidant Activity
One area of relevance is the analysis of antioxidant activity, which is critical in various fields, including food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) reviewed critical tests used to determine antioxidant activity, highlighting the advantages and applicability of methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others. These methods, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing antioxidants and determining the antioxidant capacity of complex samples, providing a framework for understanding the antioxidant potential of new compounds like quinazoline derivatives (Munteanu & Apetrei, 2021).
Synthesis and Biological Activities of Quinazoline Derivatives
Another relevant study focuses on the synthesis of quinazoline derivatives, which are known for their therapeutic potential. Danao et al. (2021) provided insights into the pharmacological importance of isoquinoline derivatives, highlighting their biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This review suggests that compounds like "6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide" could potentially have a wide range of biological applications, warranting further research into their specific activities and mechanisms of action (Danao et al., 2021).
8-Hydroxyquinolines: Medicinal Chemistry Applications
Gupta, Luxami, and Paul (2021) explored the significant biological activities of 8-hydroxyquinoline derivatives, a closely related chemical class, due to their metal chelation properties. Their review highlighted the therapeutic potential of these compounds in treating various diseases, including cancer, HIV, and neurodegenerative disorders. This research underscores the importance of heterocyclic compounds in drug development and their potential in medicinal chemistry, which could extend to the study of "6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide" (Gupta, Luxami, & Paul, 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide' involves the condensation of 4-chloro-2-nitrobenzoic acid with 2-aminobenzoylhydrazide to form 4-(2-hydrazinylidene)-2-nitrobenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid. The resulting compound is then reduced to 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid, which is then cyclized with thiourea to form 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline. The final step involves the reaction of this intermediate with N-phenethylhexanoyl chloride to form the target compound.", "Starting Materials": [ "4-chloro-2-nitrobenzoic acid", "2-aminobenzoylhydrazide", "ethyl acetoacetate", "thiourea", "N-phenethylhexanoyl chloride" ], "Reaction": [ "Condensation of 4-chloro-2-nitrobenzoic acid with 2-aminobenzoylhydrazide to form 4-(2-hydrazinylidene)-2-nitrobenzoic acid", "Reaction of 4-(2-hydrazinylidene)-2-nitrobenzoic acid with ethyl acetoacetate to form 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid", "Reduction of 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid to 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid", "Cyclization of 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid with thiourea to form 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline", "Reaction of 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline with N-phenethylhexanoyl chloride to form the target compound" ] } | |
Numéro CAS |
422275-40-9 |
Nom du produit |
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide |
Formule moléculaire |
C22H25N3O2S |
Poids moléculaire |
395.52 |
Nom IUPAC |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H25N3O2S/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28) |
Clé InChI |
NAEOBURDCJPCFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803602.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2803603.png)
![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B2803606.png)
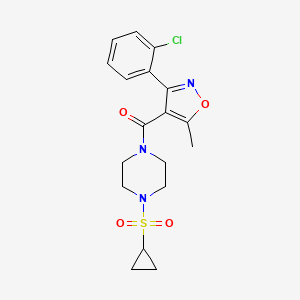
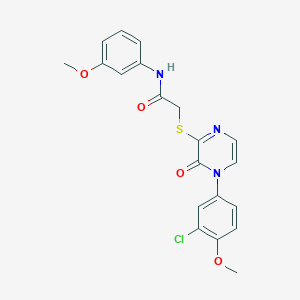

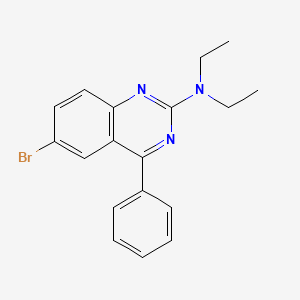
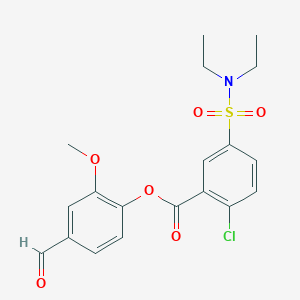
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2803616.png)
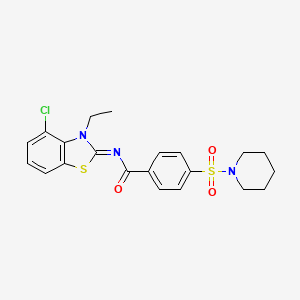
![6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2803620.png)
![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)

![2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2803624.png)